molecular formula C9H19NO B160706 2,5-Dimethylpyrrolidine-1-propanol CAS No. 1904-16-1

2,5-Dimethylpyrrolidine-1-propanol

Cat. No. B160706
CAS RN: 1904-16-1
M. Wt: 157.25 g/mol
InChI Key: NAXTXBAUPVGPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylpyrrolidine-1-propanol (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a chiral molecule that has a pyrrolidine ring with two methyl groups and a hydroxyl group attached to a propanol side chain.

Scientific Research Applications

2,5-Dimethylpyrrolidine-1-propanol has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of organocatalysis. This compound has been used as a chiral catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. This compound has also been used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction.

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrrolidine-1-propanol as a catalyst involves the formation of a complex between the this compound molecule and the substrate. The chiral nature of this compound allows it to interact selectively with one enantiomer of the substrate, leading to the formation of the desired product with high enantioselectivity. The hydroxyl group of this compound also plays a crucial role in the catalytic reaction by stabilizing the intermediate formed during the reaction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a neurotransmitter. This property of this compound has potential applications in the treatment of diseases like Alzheimer's and Parkinson's. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and its chiral nature makes it an ideal candidate for use as a catalyst in asymmetric reactions. This compound also has excellent solubility in various solvents, making it easy to handle in the laboratory. However, this compound has some limitations, including its high cost and limited availability. This compound is also sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research. One of the most significant areas of research is the development of new synthetic methods for this compound and its derivatives. The development of new synthetic methods can increase the availability of this compound and reduce its cost. Another area of research is the use of this compound in the synthesis of complex natural products. This compound has been used in the synthesis of various natural products, including alkaloids and terpenes. Finally, the use of this compound in the development of new drugs and pharmaceuticals is another potential area of research.
Conclusion:
This compound is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been used as a catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. This compound has also been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and antioxidant properties. This compound has several advantages for use in laboratory experiments, including its chiral nature and solubility in various solvents. However, this compound has some limitations, including its high cost and limited availability. This compound has several potential future directions for research, including the development of new synthetic methods, the use in the synthesis of complex natural products, and the development of new drugs and pharmaceuticals.

properties

CAS RN

1904-16-1

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(2,5-dimethylpyrrolidin-1-yl)propan-1-ol

InChI

InChI=1S/C9H19NO/c1-8-4-5-9(2)10(8)6-3-7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

NAXTXBAUPVGPMV-UHFFFAOYSA-N

SMILES

CC1CCC(N1CCCO)C

Canonical SMILES

CC1CCC(N1CCCO)C

Other CAS RN

1904-16-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A total of 3 moles of 2,5-hexanedione, 3 moles of 3-amino-1propanol, 10 g of 10% Pd/C, and 500 ml of ethanol were charged to an autoclave. The reaction mixture was pressured up to 1100 psi of H2 and kept for 3 hours at 100° C. Distillation yielded 170 g of N-(3-hydroxypropyl)-2,5-dimethylpyrrolidine (b.p.=119° C. at 25 mm).
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.